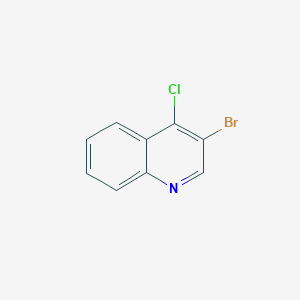

3-Bromo-4-chloroquinoline

Description

3-Bromo-4-chloroquinoline (CAS 74575-17-0, molecular formula C₉H₅BrClN, molecular weight 242.50 g/mol) is a halogenated quinoline derivative widely used as a synthetic intermediate in medicinal chemistry and catalysis. Its structure features bromine at position 3 and chlorine at position 4 on the quinoline scaffold. Key properties include a density of 1.673 g/cm³, boiling point of 300.4°C, and flash point of 135.5°C. The compound is synthesized via chlorination of 3-bromoquinolin-4-ol using POCl₃, achieving yields of 79–93% depending on reaction conditions. Its primary applications include Suzuki-Miyaura cross-couplings for antimalarial drug candidates and catalytic atroposelective reactions.

Properties

IUPAC Name |

3-bromo-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRLTIGYGHAAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347146 | |

| Record name | 3-Bromo-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74575-17-0 | |

| Record name | 3-Bromo-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Synthesis of 3-(4-bromaniline) ethyl acrylate

- Reagents: 4-bromaniline, ethyl propiolate, methanol

- Conditions:

- Stirring under nitrogen atmosphere

- Temperature: 30-50 °C

- Reaction time: 32-72 hours

- Procedure:

Ethyl propiolate is added dropwise to a stirred solution of 4-bromaniline in methanol under nitrogen. The mixture is heated and stirred until reaction completion is confirmed by TLC. The solvent is then removed by rotary evaporation to yield the crude product, which is used directly in the next step. - Yield: Quantitative (100%) crude product obtained.

Step 2: Cyclization to 6-bromoquinoline-4(1H)-one

- Reagents: 3-(4-bromaniline) ethyl acrylate (crude), diphenyl ether

- Conditions:

- Temperature: 200-220 °C

- Reaction time: ~2 hours

- Procedure:

The crude acrylate is dissolved in diphenyl ether and heated at 200-220 °C in a flask equipped with a reflux condenser. The reaction progress is monitored until the starting material disappears. Upon cooling, the reaction mixture is poured into petroleum ether, and the precipitate is filtered, washed with ethyl acetate, and dried. - Yield: Typically 77-80% isolated yield of 6-bromoquinoline-4(1H)-one.

Step 3: Chlorination to 3-bromo-4-chloroquinoline

- Reagents: 6-bromoquinoline-4(1H)-one, phosphorus trichloride or phosphorus oxychloride, toluene

- Conditions:

- Reflux temperature (~110-115 °C)

- Reaction time: 2-4 hours

- Procedure:

The quinoline-4-one intermediate is suspended in toluene, and phosphorus trichloride or phosphorus oxychloride is added. The mixture is refluxed until the starting material is consumed. After cooling, the reaction mixture is worked up by filtration, washing with ether, and drying to yield the target this compound. - Yield: 89-92% yield for phosphorus trichloride method; somewhat lower (~32%) when using phosphorus oxychloride under certain conditions.

Reaction Summary Table

| Step | Reaction Description | Reagents & Solvents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Formation of 3-(4-bromaniline) ethyl acrylate | 4-bromaniline, ethyl propiolate, methanol | 30-50 °C, 32-72 h, N2 atmosphere | ~100 (crude) | Direct use in next step |

| 2 | Cyclization to 6-bromoquinoline-4(1H)-one | Diphenyl ether | 200-220 °C, 2 h | 77-80 | High temperature cyclization |

| 3 | Chlorination to this compound | Phosphorus trichloride, toluene | Reflux 2-4 h | 89-92 | High yield, clean product |

Research Findings and Analysis

- The three-step synthetic route significantly improves the overall yield to approximately 70-73%, compared to previous yields of 26-42%.

- The use of 4-bromaniline and ethyl propiolate as starting materials is advantageous due to their commercial availability and cost-effectiveness.

- The cyclization step requires high temperatures (200-220 °C) in diphenyl ether, which acts as a high-boiling solvent facilitating the ring closure to quinoline-4-one.

- Chlorination with phosphorus trichloride is preferred over phosphorus oxychloride due to higher yields and cleaner reaction profiles.

- The final product is confirmed by nuclear magnetic resonance spectroscopy (1H NMR), showing characteristic aromatic proton signals consistent with this compound.

- The method is environmentally friendly and suitable for scale-up, reducing production costs for pharmaceuticals and related chemicals that use this quinoline derivative as a building block.

Characterization Data (Representative)

- δ 8.89 (d, J=4.4 Hz, 1H, Ar-H)

- δ 8.35 (d, J=1.6 Hz, 1H, Ar-H)

- δ 8.04 (m, 2H, Ar-H)

- δ 7.84 (d, J=4.4 Hz, 1H, Ar-H)

These signals confirm the aromatic environment and substitution pattern of the final this compound product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloroquinoline undergoes various chemical reactions, including:

Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common due to the presence of halogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Coupling Reactions: Palladium catalysts and organoboron compounds under mild conditions.

Major Products:

Substituted Quinoline Derivatives: Depending on the substituents introduced during the reactions.

Coupled Products: Formation of biaryl compounds through coupling reactions.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-bromo-4-chloroquinoline can be achieved through various methods:

- Halogenation : Direct bromination and chlorination of quinoline derivatives.

- Skraup Synthesis : Involves aniline, glycerol, and sulfuric acid as starting materials.

- Friedländer Synthesis : Utilizes 2-aminobenzophenone with an aldehyde under acidic conditions.

These synthetic methods are crucial for producing the compound in high yield and purity for research applications.

Medicinal Chemistry

This compound serves as a building block for synthesizing potential drug candidates. Its derivatives have shown promise in:

- Antimicrobial Activity : Compounds derived from this compound exhibit antibacterial properties against various pathogens.

- Anticancer Properties : Studies indicate that certain derivatives can inhibit cancer cell proliferation, making them candidates for cancer therapy .

Biological Research

The compound is utilized in biological studies to investigate:

- Enzyme Inhibition : It has been shown to interact with enzymes, potentially inhibiting their activity, which is crucial for understanding metabolic pathways.

- Receptor Modulation : Research indicates that it may modulate receptor functions, impacting various biological processes.

Material Science

Emerging research suggests that this compound could have applications in material science due to its unique properties:

- Conductivity and Light Emission : While not extensively documented, similar quinoline derivatives have exhibited interesting electronic properties that warrant further exploration.

Case Studies

Several studies have explored the applications of this compound:

- Antitumor Activity Study :

-

Enzyme Interaction Studies :

- Research focused on the interaction of this compound with metabolic enzymes revealed insights into its potential as an inhibitor in various biochemical pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloroquinoline largely depends on its interaction with biological targets. It can act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 4-Bromo-3-chloroquinoline (CAS 1209339-16-1)

- Structural Difference : Bromine and chlorine substituents are transposed (Br at C4, Cl at C3).

- Synthesis : Prepared via similar halogenation pathways but requires distinct intermediates.

- Reactivity: The altered substituent positions significantly affect nucleophilic substitution patterns. For example, Suzuki couplings with 4-hydroxyphenyl boronic acid proceed at C3 (for 3-Bromo-4-chloroquinoline) but may target C4 in this isomer, altering regioselectivity.

(b) 6-Bromo-4-chloroquinoline (CAS 65340-70-7)

- Structural Difference : Bromine at C6 and chlorine at C3.

- Applications: Used as a precursor for amine substitution reactions (e.g., generating 4-aminoquinoline derivatives).

- Reactivity : The distal bromine at C6 reduces steric hindrance at C4, enabling efficient nucleophilic displacement of chlorine with amines.

Functionalized Derivatives

(a) 3-Bromo-4-chloro-7-fluoroquinoline (CAS 1204810-31-0)

- Structural Difference : Additional fluorine at C5.

(b) 6-Bromo-4-chloro-3-nitroquinoline (CAS 723281-72-9)

- Structural Difference : Nitro group at C3.

- Reactivity: The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to specific positions.

Key Research Findings

Catalytic Applications: this compound serves as a substrate in dynamic kinetic resolutions, enabling enantioselective synthesis of 3-arylquinolines. For example, coupling with 2-fluorophenyl boronic acid achieved 63% yield. In contrast, 6-Bromo-4-chloroquinoline is more suited for Buchwald-Hartwig aminations due to reduced steric constraints at C4.

Biological Relevance: Derivatives of this compound exhibit potent activity against Plasmodium falciparum (IC₅₀ values in nM range). Fluorinated analogs (e.g., 3-Bromo-4-chloro-7-fluoroquinoline) may enhance pharmacokinetic profiles due to increased metabolic stability.

Biological Activity

3-Bromo-4-chloroquinoline (C₉H₅BrClN) is a halogenated derivative of quinoline, known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings through a comprehensive review of available literature.

Chemical Structure and Properties

This compound features a bicyclic structure comprising a benzene ring fused to a pyridine ring, with bromine and chlorine substituents at positions 3 and 4, respectively. Its molecular weight is approximately 242.50 g/mol. The unique substitution pattern contributes to its reactivity and potential biological applications.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated as a lead compound in drug discovery for various infections, including those caused by resistant bacterial strains. The compound's mechanism of action may involve the inhibition of specific enzymes critical for bacterial survival.

2. Anticancer Activity

The compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves interference with cellular signaling pathways, potentially leading to apoptosis in cancer cells .

The biological activity of this compound largely depends on its interaction with biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, thereby exerting its anticancer effects.

- Receptor Modulation : It may also interact with specific receptors, altering their activity and influencing cellular responses .

Case Studies

- Antimalarial Activity : A study highlighted that derivatives of chloroquine, including 3-bromo variants, demonstrated significant antimalarial effects against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. This suggests that structural modifications can enhance efficacy against resistant strains .

- Antitumor Evaluation : In vitro studies have shown that this compound analogs exhibit potent antiproliferative effects against various cancer types, with some compounds showing IC50 values in the low micromolar range .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal conditions for synthesizing 3-Bromo-4-chloroquinoline, and how can purity be maximized?

The synthesis typically involves chlorination of 3-bromoquinolin-4-ol using phosphorus oxychloride (POCl₃). Refluxing the reaction mixture at 55–110°C for 2–18 hours yields this compound with ~79% efficiency. Critical parameters include stoichiometric control of POCl₃ (0.7–1 M) and slow quenching with ice water to prevent side reactions. Purification via column chromatography or recrystallization (e.g., using dichloromethane/hexane) ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

Q. How can researchers mitigate side reactions during halogenation steps?

Control reaction temperature (<110°C) and avoid excess POCl₃ to minimize over-halogenation. Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis. Post-reaction quenching with ice water must be gradual to avoid exothermic decomposition .

Advanced Research Questions

Q. What explains the variability in Suzuki-Miyaura coupling yields (e.g., 63% vs. higher literature reports)?

Yield discrepancies arise from differences in catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), base selection (K₂CO₃ vs. Cs₂CO₃), and solvent systems (1,4-dioxane/water). Optimizing ligand-accelerated catalysis and ensuring rigorous degassing of solvents can improve yields to >80% .

Q. How do substituent positions (e.g., bromine at C3 vs. C6) influence biological activity in quinoline derivatives?

Halogen placement alters electronic properties and steric hindrance. For example, C3 bromine enhances π-stacking with DNA in anticancer agents, while C6 substituents (e.g., fluorine) improve metabolic stability. Comparative studies show IC₅₀ values vary by 10–100× depending on substitution .

Q. What strategies resolve contradictions in regioselectivity during nucleophilic aromatic substitution (SNAr)?

Conflicting reports on SNAr sites (C4 vs. C2) can be addressed by:

- Computational modeling : DFT calculations predict charge distribution (C4 is more electrophilic due to electron-withdrawing Cl).

- Isotopic labeling : Tracking substituent migration via ¹³C NMR.

- Kinetic studies : Monitoring reaction intermediates with in situ IR spectroscopy .

Q. How should researchers validate conflicting data on cross-coupling reaction mechanisms?

Apply Hammett plots to correlate substituent effects with reaction rates. Use deuterium labeling to confirm whether oxidative addition or transmetallation is rate-limiting. Contrast experimental results with theoretical studies (e.g., NBO analysis) to reconcile discrepancies .

Q. What methodologies are effective for designing this compound analogs with enhanced bioactivity?

- Fragment-based drug design : Introduce electron-deficient groups (e.g., nitro, trifluoromethyl) at C6/C7 to boost target binding.

- Click chemistry : Attach triazole moieties via CuAAC reactions to improve solubility.

- SAR studies : Test derivatives against enzyme isoforms (e.g., kinase inhibitors) to identify selectivity drivers .

Q. How does the compound’s stability under acidic/basic conditions impact formulation studies?

Stability assays (pH 1–13, 37°C) reveal degradation via dehalogenation above pH 10. Use lyophilization or encapsulation in PEG-PLGA nanoparticles to enhance shelf life. Accelerated stability testing (40°C/75% RH) confirms >90% integrity over 6 months .

Q. Can computational models predict the reactivity of this compound in radical reactions?

Yes. DFT/MD simulations calculate bond dissociation energies (BDEs) for C-Br (68 kcal/mol) and C-Cl (81 kcal/mol), indicating bromine is more labile in radical initiations. Pair with ESR spectroscopy to validate predicted radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.